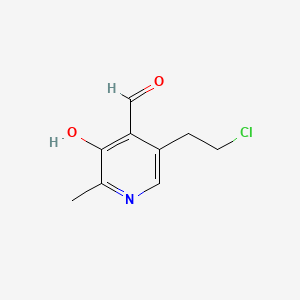
5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde
Vue d'ensemble
Description
5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde is a chemical compound with a unique structure that includes a pyridine ring substituted with a chloroethyl group, a hydroxyl group, a methyl group, and a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable pyridine derivative.
Chloroethylation: The pyridine derivative is then subjected to chloroethylation using 2-chloroethylamine hydrochloride under basic conditions.
Hydroxylation: The intermediate product undergoes hydroxylation, often using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Formylation: Finally, the hydroxylated product is formylated using formylating agents like formic acid or formamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products
Oxidation: Formation of 5-(2-Chloroethyl)-3-oxo-2-methyl-4-pyridinecarboxaldehyde.
Reduction: Formation of 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinemethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde involves its ability to interact with biological molecules through its reactive functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. The hydroxyl and formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Chloroethyl)-2-methyl-4-pyridinecarboxaldehyde: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-Hydroxy-2-methyl-4-pyridinecarboxaldehyde: Lacks the chloroethyl group, resulting in different chemical properties and applications.
5-(2-Chloroethyl)-3-hydroxy-4-pyridinecarboxaldehyde: Similar structure but without the methyl group, which can influence its steric and electronic properties.
Uniqueness
5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the chloroethyl group allows for covalent modification of biomolecules, while the hydroxyl and formyl groups provide additional sites for interaction and modification.
Propriétés
IUPAC Name |
5-(2-chloroethyl)-3-hydroxy-2-methylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-9(13)8(5-12)7(2-3-10)4-11-6/h4-5,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXVBGCBVIGDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194476 | |
| Record name | alpha-5-Pyridoxal methyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41656-90-0 | |
| Record name | alpha-5-Pyridoxal methyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041656900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-5-Pyridoxal methyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


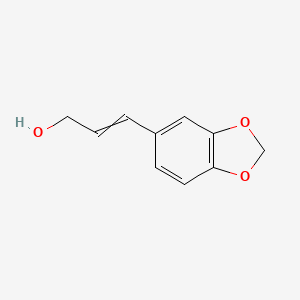
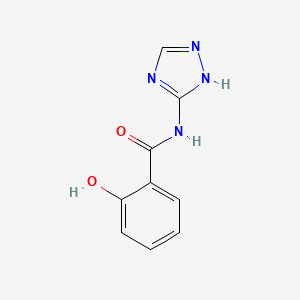
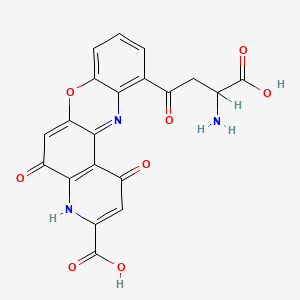
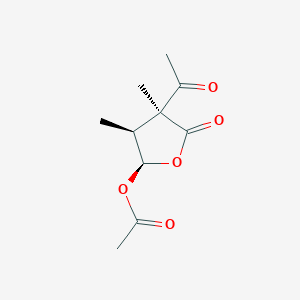
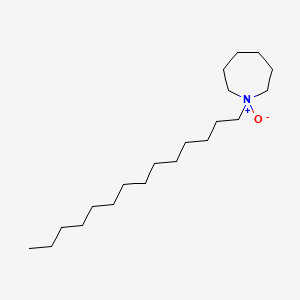
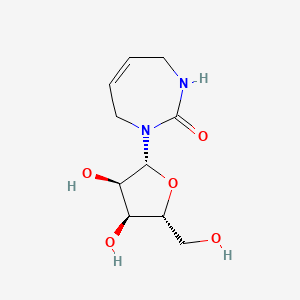
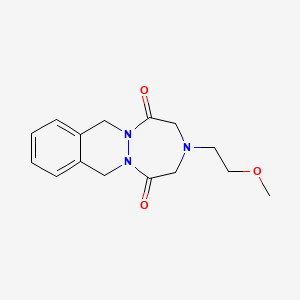
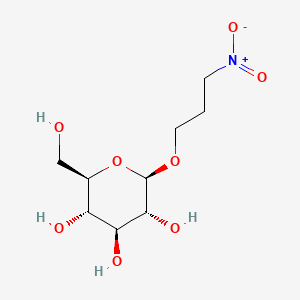
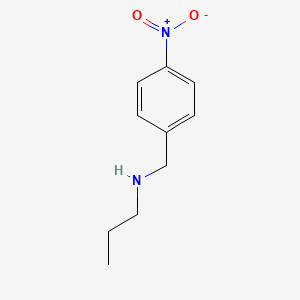
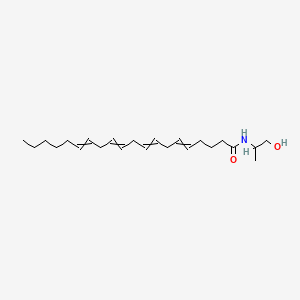
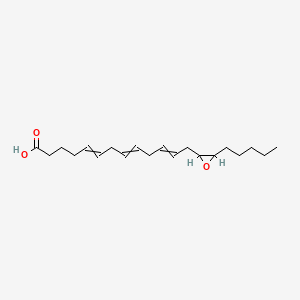
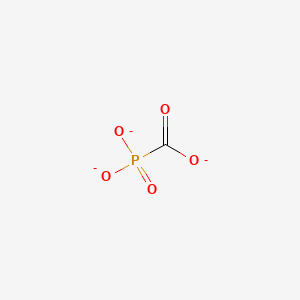
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B1213861.png)

